5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) substituted with a benzenesulfonyl group at position 5, a 2-hydroxyethyl group at position 7, and a methyl group at position 11. The benzenesulfonyl moiety may enhance metabolic stability, while the hydroxyethyl group could improve solubility compared to purely lipophilic analogs.
Properties
IUPAC Name |
5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-6-5-9-24-18(13)22-19-15(20(24)26)12-16(17(21)23(19)10-11-25)29(27,28)14-7-3-2-4-8-14/h2-9,12,21,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWLKQDJQKXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps. One common approach is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrimidin-4-amines, which can then be further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-Benzyl-6-(2-Methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
- Core Structure : Shares the same triazatricyclo backbone as the target compound.
- Substituents: Position 5: Ethyl carboxylate (vs. benzenesulfonyl in the target). Position 6: 2-Methoxybenzoyl imino group (vs. imino group in the target). Position 7: Benzyl (vs. 2-hydroxyethyl).
- Implications: The ethyl carboxylate may reduce membrane permeability compared to the polar benzenesulfonyl group.
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Derivatives ()
- Core Structure : Tetracyclic system with two sulfur atoms (vs. nitrogen-rich triazatricyclo core in the target).
- Substituents :
- Aromatic Groups : Variants include 4-methoxyphenyl, 4-hydroxyphenyl, and 3-methoxy-4-hydroxyphenyl at position 7.
- Polar hydroxyl/methoxy groups could mimic the hydrophilicity of the target’s hydroxyethyl group.
11,12-Dimethoxy-9-(4-Phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one ()
- Core Structure: Benzazepinoquinolinone fused with a sulfonyl-substituted aryl group.
- Substituents :
- Position 9 : 4-Phenylsulfonyl (similar to the target’s benzenesulfonyl group).
- Positions 11/12 : Methoxy groups (vs. methyl at position 11 in the target).
- Implications :
Comparative Data Table
Research Findings and Implications
- Sulfonyl vs. Carboxylate Groups : The benzenesulfonyl group in the target compound may improve target binding affinity compared to the ethyl carboxylate in , as sulfonamides often exhibit stronger interactions with enzymes.
- Hydroxyethyl vs. Benzyl : The 2-hydroxyethyl substituent likely enhances aqueous solubility, making the target more bioavailable than the lipophilic benzyl analog.
- Methyl vs.
- Synthetic Challenges : The target’s tricyclic core may require advanced annulation techniques, similar to methods in , but with nitrogen-specific reagents.
Biological Activity
5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.49 g/mol
- Structure : The compound features a triazatricyclo framework along with a benzenesulfonyl group and a hydroxyethyl side chain, which are critical for its biological interactions.
Biological Activity
Preliminary studies indicate that compounds related to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Some studies indicate that derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzymatic activity or alter gene expression patterns.
Case Study 1: Anticancer Activity
A study conducted on a series of triazatricyclo compounds demonstrated that those with similar structural motifs to 5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The study suggested that these compounds induce cell cycle arrest and apoptosis through the activation of caspases.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of sulfonamide derivatives. The results indicated that compounds with a benzenesulfonyl moiety showed promising activity against Gram-positive bacteria and fungi, making them potential candidates for antibiotic development.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | HeLa | |
| Compound B | Antimicrobial | Staphylococcus aureus | |
| Compound C | Enzyme Inhibition | Cyclooxygenase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
